1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine
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Overview
Description
1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzoyl moiety, which is further connected to an azetidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-4-methoxybenzoyl chloride from 3-bromo-4-methoxybenzoic acid.
Formation of Azetidine Ring: The azetidine ring is formed by reacting the benzoyl chloride with an appropriate amine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the azetidine ring.
Industrial production methods may involve similar steps but are optimized for higher yields and purity. Techniques such as microwave irradiation and the use of solid supports like alumina can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Ring-Opening Reactions: Due to the strain in the azetidine ring, it can undergo ring-opening reactions, especially in the presence of nucleophiles.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Polymer Chemistry: Azetidines are used in the synthesis of polyamines and other polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine involves its interaction with specific molecular targets. The presence of the bromine and methoxy groups influences its reactivity and binding affinity. The azetidine ring, due to its strain, can undergo ring-opening reactions, which are crucial for its biological activity .
Comparison with Similar Compounds
1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine can be compared with other azetidine derivatives:
3-Bromobenzylamine: Similar in structure but lacks the methoxy group and the azetidine ring.
1-Bromo-3-methylbutane: Contains a bromine atom but differs significantly in structure and reactivity.
The unique combination of the bromine atom, methoxy group, and azetidine ring in this compound makes it distinct and valuable for various applications.
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(3-bromo-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-16-10-3-2-7(4-9(10)12)11(15)14-5-8(13)6-14/h2-4,8H,5-6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWQMFOTGNVYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC(C2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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